PF-05089771 is a synthetic, small molecule compound developed through a focused medicinal chemistry campaign targeting voltage-gated sodium channels (NaV). [] Its primary classification is as a potent and selective inhibitor of the NaV1.7 subtype. [] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, playing a crucial role in pain signaling. [] Therefore, PF-05089771 has emerged as a valuable tool in scientific research to investigate the role of NaV1.7 in various physiological and pathological processes, particularly those related to pain sensation and transmission. [, , ]
Synthesis Analysis
A detailed description of the synthetic methods for PF-05089771 can be found in the paper titled "Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7." [] This paper outlines the step-by-step synthesis, including specific reagents, reaction conditions, and optimization strategies employed.
Mechanism of Action
PF-05089771 functions as a state-dependent inhibitor of NaV1.7 channels. [] This means its binding affinity is higher when the channel is in an inactivated state compared to its resting state. [, ] Specifically, PF-05089771 interacts with the voltage-sensor domain IV (VSD4) of the channel. [] Upon depolarization, a conformational change in VSD4 exposes a high-affinity binding site for PF-05089771. [] Binding to this site stabilizes the channel in a non-conducting conformation, effectively blocking sodium ion influx and inhibiting neuronal excitability. [, ] The recovery from this block is relatively slow, contributing to the sustained inhibitory effect of PF-05089771. []
Interestingly, PF-05089771 displays similar affinities for both fast- and slow-inactivated states of NaV1.7. [, , ] This contrasts with some other state-dependent inhibitors, which might exhibit a preference for one inactivated state over another. The ability to block both inactivated states suggests a versatile mechanism of action that is not strictly dependent on the specific inactivation pathway the channel undergoes.
Applications
Pain Research:
Investigating NaV1.7's role in different pain modalities: PF-05089771 has been used to explore NaV1.7's contribution to various pain types, including inflammatory pain, [] neuropathic pain, [, ] and visceral pain. [, ]
Validating NaV1.7 as a therapeutic target: The efficacy of PF-05089771 in preclinical pain models has been crucial in supporting the development of NaV1.7 inhibitors as potential analgesics. [, , , ]
Understanding the interplay between NaV subtypes: Studies utilizing PF-05089771 have revealed the dynamic interplay and potential compensatory mechanisms between different NaV subtypes in nociceptor excitability. [, , ] This highlights the complexity of targeting specific NaV subtypes for pain relief.
Beyond Pain:
Role of NaV1.7 in cancer: Emerging evidence suggests a potential role for NaV1.7 in cancer progression. [] PF-05089771 has been used to explore this link in endometrial cancer cells. []
NaV1.7 in airway smooth muscle: Studies have shown the functional expression of NaV1.7 channels in mouse bronchial smooth muscle cells, where they may modulate contractile activity. [] PF-05089771 was instrumental in characterizing these channels and their potential role in airway physiology.
Esophageal function: Research has highlighted the role of NaV1.7 in esophageal sensory and motor function using PF-05089771. [, , , ] These studies demonstrate the involvement of NaV1.7 in action potential initiation in vagal nodose C-fibers and its contribution to esophageal distension responses.
Sympathetic nerve function: PF-05089771 has been instrumental in elucidating the role of NaV1.7 in sympathetic nerve activity, particularly in regulating vascular tone. [] Findings suggest that NaV1.7 contributes to action potential conduction in postganglionic sympathetic nerves, influencing sympathetic adrenergic contractions in blood vessels.
Future Directions
Optimization of NaV1.7 inhibitors: Further research could focus on developing even more selective and potent NaV1.7 inhibitors with improved pharmacokinetic properties to overcome the limitations of current compounds like PF-05089771. [, ]
Understanding individual variability in NaV1.7 function: Exploring why some individuals might respond better to NaV1.7 inhibition than others could pave the way for personalized pain management strategies. [, ]
Investigating NaV1.7 in other systems: Given its expression in other tissues, exploring the role of NaV1.7 in other physiological processes like cardiovascular regulation or immune responses could uncover novel therapeutic avenues. [, ]
Combination therapies: Combining NaV1.7 inhibitors like PF-05089771 with other analgesics targeting different pain pathways could lead to more effective pain management strategies. []
Developing novel assay systems: The development of improved assays that accurately reflect the complex gating mechanisms and interactions of NaV1.7 could facilitate the discovery of novel and more effective inhibitors. []
Related Compounds
Tetrodotoxin (TTX)
Compound Description: Tetrodotoxin (TTX) is a potent neurotoxin that acts as a selective blocker of voltage-gated sodium channels (NaV) [, , , , , , , , , , , ]. It is widely used as a pharmacological tool to study the role of NaV channels in various physiological processes, including pain signaling.
Relevance: Tetrodotoxin serves as an important reference compound when studying the selectivity and potency of PF-05089771, which is also a voltage-gated sodium channel blocker, but with selectivity for the NaV1.7 subtype. Comparing the effects of TTX, a non-selective blocker, with PF-05089771 helps elucidate the specific contributions of NaV1.7 in different physiological processes [, , , , , , , , , ].
Pregabalin
Compound Description: Pregabalin is an anticonvulsant drug also used to treat neuropathic pain. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters [].
Relevance: Pregabalin served as an active control in a clinical trial evaluating the efficacy of PF-05089771 for pain associated with diabetic peripheral neuropathy []. The study aimed to determine if PF-05089771 could achieve similar or superior pain relief compared to pregabalin, a well-established treatment option for this condition [].
Lidocaine
Compound Description: Lidocaine is a local anesthetic that blocks voltage-gated sodium channels, preventing the generation and conduction of nerve impulses [].
Relevance: Research demonstrated that lidocaine enhances the inhibitory effect of PF-05089771 on Nav1.7 channels []. This suggests a potential synergistic effect between lidocaine and PF-05089771, potentially leading to improved pain management strategies.
ICA-121431
Compound Description: ICA-121431 is a small molecule inhibitor that selectively blocks voltage-gated sodium channels NaV1.1, NaV1.2, and NaV1.3 [, , , ].
Relevance: ICA-121431 is used in conjunction with PF-05089771 to dissect the specific roles of different NaV subtypes in various physiological processes, including esophageal mechanoreceptor function [] and action potential initiation in vagal nodose C-fibers [, ].
Compound 801
Compound Description: Compound 801 is an inhibitor targeting voltage-gated sodium channels NaV1.7 and NaV1.6 [].
Relevance: Similar to ICA-121431, Compound 801 is utilized alongside PF-05089771 to understand the combined contribution of different NaV subtypes, particularly in distinguishing the roles of NaV1.7 and NaV1.6 in esophageal nerve function [].
LSN-3049227
Compound Description: LSN-3049227 is a small molecule inhibitor targeting voltage-gated sodium channels NaV1.2, NaV1.6, and NaV1.7 [].
Relevance: LSN-3049227 aids in deciphering the overlapping roles of NaV1.2, NaV1.6, and NaV1.7 in vagal nerve function when used in combination with PF-05089771, which selectively blocks NaV1.7 [].
A-803467
Compound Description: A-803467 is a selective blocker of the tetrodotoxin-resistant voltage-gated sodium channel NaV1.8 [].
Relevance: A-803467 is used to investigate the potential contribution of NaV1.8 to vagal nerve function, particularly in the context of understanding the broader roles of different NaV subtypes alongside the NaV1.7-selective blocker PF-05089771 [].
GNE-0439
Compound Description: GNE-0439 is a blood-brain barrier (BBB) permeable Nav1.7 inhibitor. []
Relevance: Compared to PF-05089771, a BBB non-permeable Nav1.7 inhibitor, GNE-0439 was shown to be more effective for attenuating neuropathic pain in mice with spinal cord injury. []
GX-936
Compound Description: GX-936 is a potent, selective voltage-sensing domain 4 (VSD4) blocker of Nav1.7. []
Relevance: Like PF-05089771, GX-936 is a selective inhibitor of Nav1.7 but utilizes a different mechanism. []
Veratridine
Compound Description: Veratridine is a neurotoxin that activates voltage-gated sodium channels, keeping them open for extended periods [].
Relevance: Veratridine is used as a tool to study the effects of sodium channel activation in various experimental models, including those involving smooth muscle cells. Its effects can be contrasted with the inhibitory effects of PF-05089771 on NaV1.7, providing insights into the physiological consequences of NaV1.7 activation and inhibition [].
Ibuprofen
Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to alleviate pain and reduce inflammation [].
Relevance: Ibuprofen was included as a positive control in a clinical trial investigating the analgesic properties of PF-05089771 []. Its well-documented analgesic effects provided a benchmark against which the efficacy of PF-05089771 could be evaluated [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-05089771 is a voltage-gated sodium channel 1.7 (Nav1.7) blocker (IC50s = 11, 16, 33, and 20 nM for 5N11S, 5A11L, 5A11S, and 5A11L Nav1.7 splice variants, respectively). It is selective for Nav1.7 over Nav1.1-1.6 and 1.8 channels (IC50s = 0.11-25 μM), L-type calcium, and KvLQT and hERG potassium channels (IC50s = ≥10 μM), as well as human and cynomolgus monkey TRPV1 receptors (IC50s = 10 and 20 μM, respectively). PF-05089771 is also 1,000-fold selective for half-inactivated over resting Nav1.7 channels, and mutation of the domain IV voltage-sensor domain (VSD4) reduces PF-05089771 potency by approximately 100-fold. Potent and selective Nav1.7 channel blocker (IC50 = 8, 11 and 171 nM for mouse, human and rat Nav1.7, respectively). Exhibits selectivity for Nav1.7 over other Nav1 channels (IC50 values are 0.11, 0.16, 0.85, 10, 11 and 25 μM for Nav1.2, Nav1.6, Nav1.1, Nav1.4, Nav1.3 and Nav1.5, respectively). Also exhibits selectivity over a panel of 81 other ion channels, receptors, enzymes and transporters. Blocks spontaneous firing of inherited erythromelalgia (IEM)-derived iPSC sensory neurons in vitro.
Ledipasvir (GS5885) D-tartrate is an inhibitor of the hepatitis C virus NS5A protein, which is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCVin vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].
Cidofovir dihydrate is the dihydrate of the anhydrous form of cidofovir. A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug and an antineoplastic agent. It contains a member of cidofovir anhydrous. Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
mDPR-Val-Cit-PAB-MMAE consists the ADCs linker (mDPR-Val-Cit-PAB) and potent tubulin inhibitor (MMAE), mDPR-Val-Cit-PAB-MMAE is an antibody drug conjugate.
Ledipasvir(GS5885) diacetone is an inhibitor of the hepatitis C virus NS5A protein; Ledipasvir is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCV NS5Ain vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].Toxicity:Clinical trial: Combination Therapy for Chronic Hepatitis C Infection. Phase 2